molecular formula C23H24N4O2S B11376301 N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

Cat. No.: B11376301
M. Wt: 420.5 g/mol
InChI Key: LBNJRNOPNITOQD-UHFFFAOYSA-N
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Description

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a pyrrolidinone moiety, and a phenylpropanamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the core structures. One common method involves the reaction of 3,5-dimethylphenylamine with ethyl acetoacetate to form the pyrrolidinone ring. This intermediate is then reacted with thiosemicarbazide to introduce the thiadiazole ring. The final step involves coupling this intermediate with 3-phenylpropanoic acid under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can include signal transduction cascades, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is unique due to its combination of a thiadiazole ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C23H24N4O2S/c1-15-10-16(2)12-19(11-15)27-14-18(13-21(27)29)22-25-26-23(30-22)24-20(28)9-8-17-6-4-3-5-7-17/h3-7,10-12,18H,8-9,13-14H2,1-2H3,(H,24,26,28)

InChI Key

LBNJRNOPNITOQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCC4=CC=CC=C4)C

Origin of Product

United States

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